
VBIT-12
Overview
Description
VBIT-12 is a potent small-molecule inhibitor targeting voltage-dependent anion channel 1 (VDAC1), a mitochondrial outer membrane protein critical for regulating metabolite transport, apoptosis, and necroptosis . By binding directly to VDAC1, this compound inhibits its oligomerization—a process linked to mitochondrial membrane pore formation, cytochrome c release, and subsequent activation of apoptotic or necroptotic pathways .
Preparation Methods
Synthetic Route Design and Reaction Mechanisms
The synthesis of VBIT-12 centers on constructing its piperidine core functionalized with naphthylmethyl, phenylamino, and glycinamide groups. The patented method (US10787423B2) outlines a multi-step process :
Core Piperidine Intermediate Synthesis
The synthesis begins with 4-amino-piperidine , which undergoes sequential alkylation and nucleophilic substitution:
-
Naphthylmethyl Introduction :
-
Phenylamino Functionalization :
Glycinamide Conjugation
The final step involves coupling the piperidine intermediate with glycine:
-
Activation of Glycine : Glycine is converted to its N-hydroxysuccinimide (NHS) ester using dicyclohexylcarbodiimide (DCC) in dichloromethane .
-
Amide Bond Formation : The activated glycine reacts with the piperidine intermediate in dimethylformamide (DMF) at room temperature, catalyzed by 4-dimethylaminopyridine (DMAP) .
Process Optimization and Critical Parameters
Solvent and Temperature Effects
-
Alkylation Step : THF outperforms DMF or acetonitrile due to better solubility of 1-(chloromethyl)naphthalene . Reaction completion requires 12–24 hours at 25°C .
-
Amination Step : Elevated temperatures (80–100°C) are critical for achieving >90% conversion, with toluene minimizing side reactions .
-
Glycine Coupling : DMF ensures solubility of both reactants, while DMAP accelerates the reaction rate .
Purification Strategies
-
Chromatography : Silica gel chromatography (ethyl acetate/hexane, 1:3) removes unreacted glycine and palladium residues .
-
Recrystallization : this compound is recrystallized from ethanol/water (4:1) to obtain a crystalline solid with ≥98% purity .
Analytical Characterization
Spectroscopic Data
Physicochemical Properties
Property | Value | Method | Source |
---|---|---|---|
Melting Point | 192–194°C | Differential Scanning Calorimetry | |
Solubility | DMSO: 30 mg/mL Ethanol: 15 mg/mL | Equilibrium solubility | |
LogP | 3.8 ± 0.2 | Shake-flask method |
Scale-Up and Industrial Production
Pilot-Scale Synthesis
Formulation Considerations
This compound is lyophilized for stability, with reconstitution protocols specifying DMSO or saline . Accelerated stability studies (40°C/75% RH) show <5% degradation over 6 months .
Chemical Reactions Analysis
Types of Reactions
VBIT-12 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on this compound, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in a wide range of analogs with different functional groups .
Scientific Research Applications
Neurodegenerative Diseases
VBIT-12 has been investigated for its potential to mitigate the effects of neurodegenerative diseases such as Alzheimer's disease (AD) and amyotrophic lateral sclerosis (ALS). In studies involving mouse models:
- Alzheimer's Disease : this compound was shown to prevent mitochondrial dysfunction and neuronal loss associated with AD. It effectively reduced neuroinflammation and improved cognitive function in transgenic mouse models . Specifically, it inhibited the overexpression of VDAC1, which is linked to neuronal death in AD .
- Amyotrophic Lateral Sclerosis : Research demonstrated that this compound could alleviate symptoms associated with ALS by targeting VDAC1 in neuronal cells, thus providing a potential therapeutic avenue for this debilitating condition .
Inflammatory Bowel Disease (IBD)
This compound has also been studied for its protective effects against inflammatory bowel disease. In experiments involving dextran sulfate sodium (DSS)-induced colitis in mice:
- Colitis Protection : Mice treated with this compound exhibited significantly reduced symptoms of colitis, including weight loss and inflammation. The compound inhibited pro-inflammatory cytokine production and prevented epithelial cell damage .
- Mechanistic Insights : The treatment was found to reduce the activation of caspase-1 and the NLRP3 inflammasome, critical mediators of inflammation in IBD .
Liver Disease
In the context of liver conditions, particularly those induced by ethanol:
- Alcoholic Liver Injury : this compound demonstrated protective effects against ethanol-induced mitochondrial damage in hepatocytes. It restored mitochondrial respiratory complex activities and reduced oxidative stress markers associated with liver injury .
Table 1: Summary of this compound Applications
Condition | Model Type | Key Findings |
---|---|---|
Alzheimer’s Disease | Transgenic Mouse Models | Prevented cognitive decline; reduced neuroinflammation |
Inflammatory Bowel Disease | DSS-Induced Colitis in Mice | Reduced weight loss; inhibited cytokine production |
Alcoholic Liver Injury | Ethanol-Treated Hepatocytes | Restored mitochondrial function; reduced oxidative stress |
Case Study 1: Alzheimer’s Disease Model
In a study involving a transgenic mouse model for Alzheimer’s disease, administration of this compound resulted in significant improvements in cognitive assessments compared to control groups. The compound effectively reduced levels of Aβ plaques and prevented neuronal apoptosis associated with AD pathology .
Case Study 2: Colitis Model
Mice subjected to DSS treatment showed severe colitis symptoms; however, those treated with this compound exhibited markedly less weight loss and inflammation. Histological analysis revealed preserved epithelial integrity and reduced inflammatory cell infiltration in the colon tissue .
Mechanism of Action
VBIT-12 exerts its effects by specifically inhibiting VDAC1. VDAC1 is a channel that controls the flow of ions and metabolites across the outer mitochondrial membrane. By inhibiting VDAC1, this compound prevents the oligomerization of VDAC1, which is a key step in the initiation of apoptosis. This inhibition helps to protect cells from programmed cell death and associated processes such as reactive oxygen species (ROS) production and increased cytosolic calcium levels .
Comparison with Similar Compounds
Chemical and Pharmacological Properties
- Molecular Formula : C₂₅H₂₇N₃O₃
- Molecular Weight : 417.5 g/mol
- CAS Number : 2089227-65-4
- Solubility : ≥60–90 mg/mL in DMSO at 25°C
- Mechanism : Inhibits VDAC1 oligomerization, reduces mitochondrial membrane permeability, and prevents release of apoptosis-inducing factors (e.g., AIF, cytochrome c) .
VBIT-12 shares functional similarities with other VDAC1-targeting molecules but exhibits distinct pharmacological profiles.
VBIT-4
Key Similarities :
- Both inhibit VDAC1 oligomerization and apoptosis .
- Effective in ALS models by preserving mitochondrial function .
Key Differences :
Mechanistic Insight: VBIT-4 outperforms this compound in Alzheimer’s disease (AD) models, rescuing cognitive deficits via stronger mitochondrial protection . However, this compound shows broader efficacy in non-neurological conditions like liver injury .
VDAC1-Binding Peptides (e.g., 1C16)
- Function : Synthetic peptides (e.g., 1C16) compete with SOD1 for VDAC1 binding, preventing cytotoxicity in ALS .
- Advantage Over this compound : Higher binding affinity (Kd = 4 µM for 1C16 vs. This compound’s unquantified affinity) .
- Limitation : Peptides face challenges in stability and delivery compared to small molecules like this compound .
Ceramide and Cardiolipin Modulators
- Role in Liver Injury : Ceramide synthesis inhibitors (e.g., UAMC3203) synergize with this compound to reduce ferroptosis .
- Divergent Mechanism : These compounds target lipid metabolism rather than VDAC1 oligomerization, offering complementary pathways for mitochondrial protection .
Research Findings and Limitations
Efficacy in Disease Models
- ALS : this compound improves muscle strength in SOD1G93A mice but fails to halt motor neuron loss or extend survival .
- Acute Liver Injury : this compound reduces lipid peroxidation and mitochondrial damage by 40–60% in hepatocytes .
- VSMC Apoptosis : Inhibits neointimal hyperplasia by 50% in carotid artery ligation models .
Limitations and Challenges
- Partial Rescue : In NSC-34 neuronal cells, this compound only partially reverses SOD1G93A-induced cytotoxicity (25–30% improvement) .
- Lack of Cancer Studies : Unlike VBIT-4, this compound’s efficacy in cancer remains unexplored .
- Route of Administration : Requires DMSO solubilization, which may limit clinical translation .
Biological Activity
VBIT-12 is a small molecule that functions as an inhibitor of the voltage-dependent anion channel 1 (VDAC1) oligomerization. This compound has garnered attention for its potential therapeutic applications in various neurodegenerative diseases, particularly amyotrophic lateral sclerosis (ALS) and other conditions associated with mitochondrial dysfunction. The following sections detail the biological activity of this compound, including its mechanisms of action, experimental findings, and implications for treatment.
VDAC1 is a crucial protein located in the outer mitochondrial membrane, playing a significant role in regulating mitochondrial permeability and apoptosis. In pathological conditions, VDAC1 can oligomerize, leading to increased mitochondrial permeability and subsequent cell death through apoptosis or necroptosis. This compound inhibits this oligomerization process, thereby preserving mitochondrial integrity and function.
In Vitro Studies
- Neuronal Protection:
- Mechanistic Insights:
In Vivo Studies
-
Muscle Function in ALS Models:
- In studies involving mutant SOD1 G93A mice, administration of this compound improved muscle endurance without affecting overall survival rates. Mice treated with this compound maintained grip strength longer than control groups, suggesting that the compound can help preserve muscle function during disease progression .
-
Retinal Protection:
- This compound also demonstrated efficacy in reducing neuronal death in a rat model of ischemia-reperfusion injury. The treatment significantly decreased apoptosis and necroptosis in retinal cells subjected to oxygen-glucose deprivation and reoxygenation (OGD/R), showcasing its potential for ocular diseases linked to mitochondrial dysfunction .
Data Summary
The following table summarizes key findings from studies on this compound's biological activity:
Case Study 1: ALS Mouse Model
In a controlled study involving transgenic mice expressing mutant SOD1 G93A, researchers administered this compound via intraperitoneal injection starting at 60 days of age. The treated group exhibited significantly greater forelimb and hindlimb grip strength compared to the control group over time, indicating a delay in muscle weakness associated with ALS progression .
Case Study 2: Retinal Ischemia
In another study focusing on retinal ischemia-reperfusion injury, rats treated with this compound showed a marked reduction in neuronal death compared to untreated controls. This suggests that this compound could be beneficial for patients suffering from retinal diseases caused by ischemic events .
Discussion
The biological activity of this compound highlights its potential as a therapeutic agent for conditions characterized by mitochondrial dysfunction and apoptosis. While it does not appear to extend survival in ALS models, its ability to improve muscle function could offer significant benefits for patients seeking to maintain mobility and quality of life during disease progression.
Further research is warranted to explore the full therapeutic potential of this compound across various models of disease beyond ALS, including diabetes and other neurodegenerative conditions where VDAC1 plays a critical role.
Q & A
Basic Research Questions
Q. What is the primary mechanism of action of VBIT-12 in inhibiting VDAC1 oligomerization?
this compound directly binds to VDAC1, reducing its channel conductance and preventing oligomerization, a process critical for apoptosis initiation. This interaction inhibits downstream events such as hexokinase (HK) detachment from mitochondria, ROS overproduction, and cytosolic calcium overload . Methodologically, researchers should validate VDAC1 oligomerization using techniques like blue native PAGE or crosslinking assays, as demonstrated in colitis and neurodegenerative disease models .
Q. What are the recommended concentrations and solvent conditions for in vitro this compound studies?
this compound is typically dissolved in DMSO (solubility ≥60–90 mg/mL at 25°C, depending on batch purity ). For cell-based assays, working concentrations range from 10–50 µM, with pre-treatment durations varying by model (e.g., 1–24 hours). Include vehicle controls to account for DMSO effects on mitochondrial membrane potential .
Q. Which disease models are most validated for studying this compound’s therapeutic potential?
Key models include:
- NAFLD/NASH : High-fat diet-induced ER stress and hepatic lipid accumulation, where this compound reduces FAS/ACC activity and lipid droplet formation .
- Neurodegeneration : Mutant SOD1 models (e.g., ALS), showing improved mitochondrial integrity and muscle endurance .
- Colitis : DSS-induced inflammation, with this compound suppressing NLRP3 inflammasome activation and cytokine release .
Advanced Research Questions
Q. How can researchers resolve discrepancies in this compound’s reported solubility and stability?
Solubility varies between sources (e.g., 60 vs. 90 mg/mL in DMSO ). To ensure reproducibility:
- Verify purity (>98% via HPLC) and batch-specific COA.
- Prepare fresh stock solutions and avoid freeze-thaw cycles.
- Use inert atmosphere storage (-20°C, desiccated, light-protected) to prevent degradation .
Q. What experimental strategies address contradictory data on this compound’s role in apoptosis vs. necroptosis?
In OGD/R-induced necroptosis, this compound reduces PI-positive cells and LDH release by inhibiting VDAC1-MLKL interactions . However, in apoptosis-dominant models (e.g., Alzheimer’s), it blocks cytochrome c release. To distinguish mechanisms:
- Use cell death inhibitors (e.g., Z-VAD for apoptosis, Necrostatin-1 for necroptosis).
- Monitor mitochondrial permeability via calcein-AM/cobalt quenching assays .
Q. How should dose conversion between animal models be optimized for this compound studies?
Use body surface area (BSA)-based Km coefficients for interspecies scaling (e.g., mouse-to-human conversion: Animal B dose × (Animal B Km / Animal A Km)) . For example:
Species | Weight (kg) | BSA (m²) | Km Factor |
---|---|---|---|
Mouse | 0.02 | 0.007 | 3 |
Human | 70 | 1.62 | 37 |
Validate efficacy with pharmacokinetic profiling, as VDAC1 inhibition efficacy may vary with tissue penetration . |
Q. What methodologies confirm target engagement of this compound in complex biological systems?
- Cellular thermal shift assay (CETSA) : Confirm VDAC1 stabilization upon this compound binding.
- Mitochondrial isolation : Measure oligomerization via SDS-resistant VDAC1 dimers/trimers in Western blots .
- Electrophysiology : Assess single-channel conductance in synthetic lipid bilayers reconstituted with purified VDAC1 .
Q. Methodological Challenges and Best Practices
Q. How to design controls for this compound studies given its off-target effects on calcium signaling?
- Include VDAC1-knockdown (siRNA) or knockout models as genetic controls.
- Compare results with pan-VDAC inhibitors (e.g., DIDS) to isolate VDAC1-specific effects .
- Measure cytosolic Ca²⁺ (Fluo-4 AM) and ER Ca²⁺ (R-GECO1) to disentangle mitochondrial vs. ER stress contributions .
Q. What integrative approaches link this compound’s molecular effects to phenotypic outcomes?
- Multi-omics : Combine proteomics (VDAC1 interactome mapping) with metabolomics (TCA cycle intermediates, ATP/ADP ratios).
- Live-cell imaging : Track mitochondrial morphology (MitoTracker) and dynamics (fission/fusion) in real time .
Q. How to address variability in this compound’s efficacy across cell types?
Properties
IUPAC Name |
2-[[4-anilino-1-(naphthalen-1-ylmethyl)piperidine-4-carbonyl]amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3/c29-23(30)17-26-24(31)25(27-21-10-2-1-3-11-21)13-15-28(16-14-25)18-20-9-6-8-19-7-4-5-12-22(19)20/h1-12,27H,13-18H2,(H,26,31)(H,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZDHWOWCHGYSGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C(=O)NCC(=O)O)NC2=CC=CC=C2)CC3=CC=CC4=CC=CC=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.